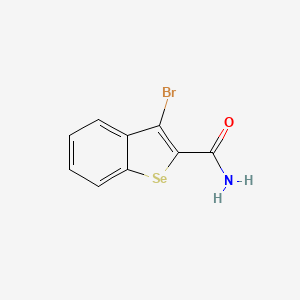
3-Bromo-1-benzoselenophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-benzoselenophene-2-carboxamide is a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzoselenophene-2-carboxamide typically involves the bromination of benzoselenophene derivatives. One common method includes the use of ethyl 3-bromobenzo[b]selenophene-2-carboxylate as a starting material. This compound can be converted to ethyl 3-cyanobenzo[b]selenophene-2-carboxylate by reaction with zinc cyanide in dimethylacetamide (DMA) at 90°C for 2 hours. The catalytic systems used include tris(dibenzylideneacetone)dipalladium (0) and 1,1’-bis(diphenylphosphino)ferrocene .
Industrial Production Methods
the general approach involves large-scale bromination and subsequent functionalization of benzoselenophene derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzoselenophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as zinc cyanide and catalytic systems like tris(dibenzylideneacetone)dipalladium (0) are commonly used.
Oxidation: Oxidizing agents like sulfuryl chloride can be used to chlorinate the selenium atom.
Major Products Formed
Scientific Research Applications
3-Bromo-1-benzoselenophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against malignant tumors.
Materials Science: The unique electronic properties of selenium-containing compounds make them suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzoselenophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s electronic properties, which can affect its binding affinity and specificity towards biological targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-benzoselenophene-2-carboxamide
- 3-Tetrazolyl-1-benzoselenophene-2-carboxamide
- 3-Acylamino-1-benzoselenophene-2-carboxamide
Uniqueness
3-Bromo-1-benzoselenophene-2-carboxamide is unique due to the presence of the bromine atom, which can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
215113-52-3 |
|---|---|
Molecular Formula |
C9H6BrNOSe |
Molecular Weight |
303.02 g/mol |
IUPAC Name |
3-bromo-1-benzoselenophene-2-carboxamide |
InChI |
InChI=1S/C9H6BrNOSe/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) |
InChI Key |
LOJIQBMRBZBRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
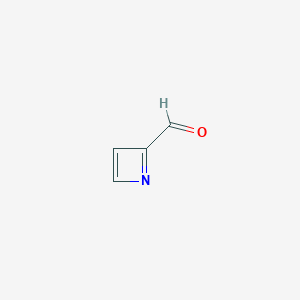
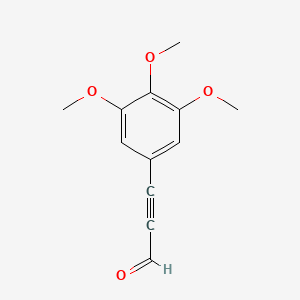
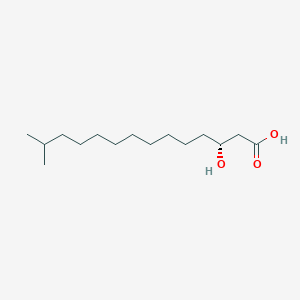
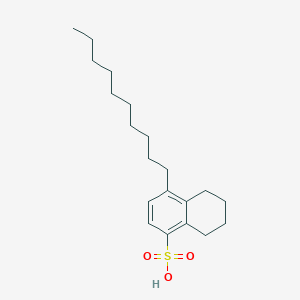
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
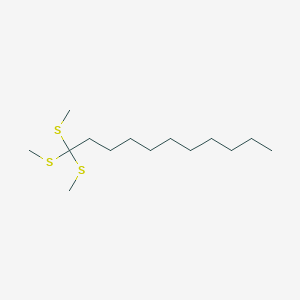
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
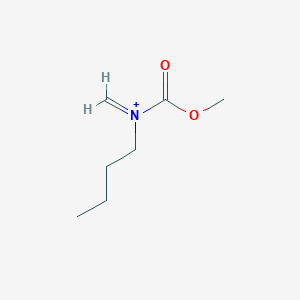

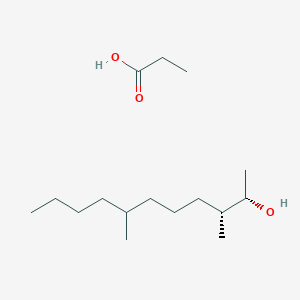
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)
